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Compound of Interest

Compound Name:
Methyl 4-(2,4-

dichlorophenoxy)butanoate

Cat. No.: B099279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-(2,4-dichlorophenoxy)butanoate, a compound of interest in various chemical and

pharmaceutical research fields. This document presents available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Methyl 4-(2,4-
dichlorophenoxy)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 4-(2,4-dichlorophenoxy)butanoate
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Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

~7.40 d 1H Ar-H

~7.20 dd 1H Ar-H

~6.90 d 1H Ar-H

~4.10 t 2H -O-CH₂-

~3.65 s 3H -O-CH₃

~2.50 t 2H -C(=O)-CH₂-

~2.10 p 2H -CH₂-CH₂-CH₂-

Note: These are predicted values and may vary slightly from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 4-(2,4-
dichlorophenoxy)butanoate
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Chemical Shift (δ) [ppm] Assignment

~173.5 C=O

~152.0 Ar-C-O

~129.5 Ar-C

~127.0 Ar-C

~125.0 Ar-C-Cl

~122.5 Ar-C-Cl

~115.0 Ar-C

~67.0 -O-CH₂-

~51.5 -O-CH₃

~30.0 -C(=O)-CH₂-

~24.5 -CH₂-CH₂-CH₂-

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy
No experimental IR spectrum for Methyl 4-(2,4-dichlorophenoxy)butanoate was found in the

searched literature. The following data is for the structurally related compound, 2,4-D methyl

ester, and is provided for comparative purposes.

Table 3: IR Spectroscopic Data for 2,4-D methyl ester
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 m C-H stretch (aliphatic)

~1750 s C=O stretch (ester)

~1600-1450 m C=C stretch (aromatic)

~1250 s C-O stretch (ester)

~1100 m C-O stretch (ether)

~850-800 s C-Cl stretch

s = strong, m = medium

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Methyl 4-(2,4-dichlorophenoxy)butanoate

m/z Relative Intensity Assignment

262 Low [M]⁺ (Molecular Ion)

162 High [Cl₂C₆H₃O]⁺

101 Base Peak [C₅H₉O₂]⁺

Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra of organic

compounds like Methyl 4-(2,4-dichlorophenoxy)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

1.2. ¹H NMR Acquisition:

Place the NMR tube in the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45°

pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating

the signals.

1.3. ¹³C NMR Acquisition:

The same sample prepared for ¹H NMR can be used.

Tune the probe to the ¹³C frequency.

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to

single lines for each unique carbon.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is

typically required to achieve a good signal-to-noise ratio.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid or liquid sample directly onto the ATR crystal.
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Ensure good contact between the sample and the crystal by applying gentle pressure with

the built-in clamp.

2.2. Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the

measurement.

Mass Spectrometry (MS)
3.1. Sample Introduction:

For a volatile compound, a direct insertion probe (DIP) or gas chromatography (GC) inlet can

be used.

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol,

dichloromethane).

Inject the solution into the instrument.

3.2. Ionization:

Electron Ionization (EI) is a common technique for this type of molecule. The sample is

bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and

fragmentation.

3.3. Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).
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A detector records the abundance of each ion.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.
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at: [https://www.benchchem.com/product/b099279#spectroscopic-data-for-methyl-4-2-4-
dichlorophenoxy-butanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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